Roginolisib

Description

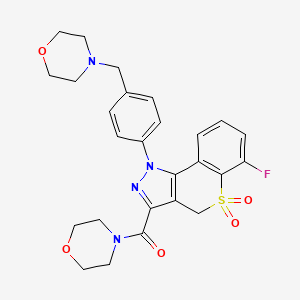

Structure

3D Structure

Properties

IUPAC Name |

[6-fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN4O5S/c27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29/h1-7H,8-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHSJYKXENYICE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305267-37-1 | |

| Record name | MSC-2360844 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1305267371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MSC-2360844 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K8FC2TF54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to IOA-244: A First-in-Class Non-ATP-Competitive PI3Kδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IOA-244, also known as Roginolisib, is a first-in-class, orally bioavailable, highly selective, and non-ATP-competitive inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[1][2] Developed initially for autoimmune diseases, its potent immunomodulatory and direct anti-tumor effects have pivoted its application towards oncology, particularly for solid tumors and hematologic malignancies.[1] IOA-244's unique allosteric mechanism of inhibition confers a favorable safety profile compared to traditional ATP-competitive PI3K inhibitors, potentially mitigating class-specific toxicities.[1][3] This guide provides a comprehensive technical overview of IOA-244, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

IOA-244 distinguishes itself from other PI3Kδ inhibitors through its non-ATP-competitive mode of action. This suggests that IOA-244 binds to an allosteric site on the PI3Kδ enzyme, inducing a conformational change that inhibits its kinase activity, rather than competing with ATP at the catalytic site. This unique mechanism is believed to contribute to its high selectivity and improved safety profile.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated. The delta isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell and T-cell signaling. By selectively inhibiting PI3Kδ, IOA-244 demonstrates a dual anti-cancer effect:

-

Direct Anti-tumor Activity: In tumor cells that overexpress PI3Kδ, IOA-244 can directly inhibit their growth and proliferation.

-

Immunomodulation of the Tumor Microenvironment: IOA-244 selectively inhibits the proliferation of regulatory T cells (Tregs), which are immunosuppressive cells that hinder anti-tumor immunity. Conversely, it has limited effects on conventional CD4+ T cells and no effect on CD8+ T cells. In fact, treatment with IOA-244 during CD8+ T cell activation promotes the differentiation of long-lived, memory-like CD8+ T cells with enhanced anti-tumor capacity. This remodeling of the tumor microenvironment, characterized by a decrease in immunosuppressive cells and an increase in effector cells, can sensitize tumors to immunotherapy, such as anti-PD-1 treatment.

Data Presentation

Table 1: In Vitro Potency and Selectivity of IOA-244

| Parameter | IOA-244 | Idelalisib | GS563117 (Idelalisib Metabolite) | Umbralisib |

| PI3K Isoform Selectivity (IC50) | ||||

| PI3Kα | 10.1 µM | 1.5 µM | >15 µM | >15 µM |

| PI3Kβ | 0.43 µM | 51 nM | 3.7 µM | 0.1 µM |

| PI3Kγ | Not Reported | 1.03 µM | Not Reported | 11.4 µM |

| PI3Kδ | 19 nM | 1.3 nM | Not Reported | Not Reported |

| Cellular Sensitivity (GI50) | ||||

| T-47D (PI3Kα) | >30 µM | 14.1 µM | Not Applicable | 26.3 µM |

| LNCaP (PI3Kβ) | 15 µM | 1.35 µM | Not Applicable | 11.2 µM |

| THP-1 (PI3Kγ) | >30 µM | 1.03 µM | Not Applicable | 11.4 µM |

| SU-DHL-6 (PI3Kδ) | 0.235 µM | 10 nM | Not Applicable | 1.51 µM |

Data sourced from a study utilizing the KiNativ assay in Jurkat cell lysate for IC50 determination and various cell lines for GI50 values.

Table 2: In Vivo Pharmacokinetic Parameters of IOA-244 in Preclinical Species

| Species | Sex | Dose (mg/kg) | Cmax (ng/mL) | AUC (hr*ng/mL) | Bioavailability (F%) |

| Mouse | Male | 30 | 6,647 (Total) | 13,480 (Total) | 79 |

| 3,390 (Free) | 6,875 (Free) | ||||

| Female | 30 | Not Reported | Not Reported | 66 | |

| Rat | Male | 30 | 8,045 (Total) | 44,450 (Total) | 109 |

| 6,114 (Free) | 33,782 (Free) | ||||

| Female | 30 | 8,965 (Total) | 57,150 (Total) | 102 | |

| 6,813 (Free) | 43,434 (Free) |

Pharmacokinetic parameters were determined after a single oral dose.

Table 3: Summary of IOA-244 Preclinical Efficacy

| Cancer Model | Treatment | Key Findings |

| CT26 Colorectal Carcinoma (Syngeneic) | IOA-244 + anti-PD-1 | Sensitized tumors to anti-PD-1 therapy. |

| Lewis Lung Carcinoma (Syngeneic) | IOA-244 + anti-PD-1 | Sensitized tumors to anti-PD-1 therapy. |

| Pan-02 Pancreatic Cancer (Syngeneic) | IOA-244 | Demonstrated anti-tumor activity. |

| A20 Lymphoma (Syngeneic) | IOA-244 | Showed anti-tumor activity. |

| Human Lymphoma Cell Lines (In Vitro) | IOA-244 | Moderate and dose-dependent anti-proliferative activity in 66 cell lines, with IC50 < 10 µM in 18 lines. Activity correlated with PI3Kδ expression. |

Table 4: Overview of IOA-244 Clinical Trial (DIONE-01, NCT04328844) Findings

| Indication | Phase | Key Findings |

| Advanced Solid Tumors | Phase I | Well-tolerated at the 80 mg dose. No dose-limiting toxicities observed. |

| Uveal Melanoma | Phase I Expansion | 5% Partial Response (PR); 80% Stable Disease (SD). Reduction in circulating Tregs and increase in CD8+ T cells and NK cells. |

| Follicular Lymphoma | Phase I Expansion | 50% Partial Response (PR). Favorable safety and pharmacokinetic profile. |

Table 5: Summary of GLP Toxicology Findings for IOA-244 in Rats

| Study Duration | Dose | Key Findings |

| 28 days | 30 mg/kg/day (oral gavage) | No clinical observations of toxicity. No compound accumulation between day 1 and day 28. No histopathological changes observed in the testes. |

Experimental Protocols

In Vitro Potency and Selectivity Assay (KiNativ™)

Objective: To determine the IC50 values of IOA-244 against a panel of protein and lipid kinases in a cellular context.

Methodology:

-

Cell Lysis: Jurkat cells are lysed by sonication in a buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% Triton-X-100, and phosphatase inhibitors. The lysate is cleared by centrifugation, and the supernatant containing the cellular kinases is collected.

-

Compound Incubation: A 100X stock solution of IOA-244 in DMSO is diluted into the cell lysate to achieve the desired final concentrations. The mixture is incubated to allow the inhibitor to bind to its target kinases.

-

Probe Labeling: A proprietary biotinylated ATP probe is added to the lysate. This probe covalently binds to the ATP-binding site of active kinases that have not been inhibited by the test compound.

-

Enrichment and Digestion: The probe-labeled kinases are enriched using streptavidin beads. The enriched proteins are then digested into peptides, typically with trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled peptides.

-

Data Analysis: The abundance of the probe-labeled peptide for each kinase is compared between the compound-treated and vehicle-treated samples. The IC50 value is calculated as the concentration of IOA-244 that causes a 50% reduction in the probe labeling of the target kinase.

T-Cell Proliferation Assay

Objective: To assess the effect of IOA-244 on the proliferation of different T-cell subsets.

Methodology:

-

T-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. CD4+ and CD8+ T cells are then purified using magnetic-activated cell sorting (MACS). Regulatory T cells (Tregs) can be identified by specific markers (e.g., CD4+CD25highCD127low).

-

Dye Labeling: The isolated T cells are labeled with a proliferation tracking dye, such as eFluor 450. This dye is equally distributed among daughter cells upon cell division, allowing for the tracking of proliferation by flow cytometry.

-

Cell Culture and Stimulation: The labeled T cells are cultured in the presence of various concentrations of IOA-244 or a vehicle control (DMSO). T-cell proliferation is stimulated using anti-CD3 and anti-CD28 antibodies, along with IL-2.

-

Flow Cytometry Analysis: After a 5-day incubation period, the cells are harvested and analyzed by flow cytometry. The dilution of the eFluor 450 dye is measured to determine the frequency of cells that have undergone division. Specific T-cell subsets are identified using fluorescently labeled antibodies against surface and intracellular markers (e.g., CD4, CD8, FoxP3).

-

Data Analysis: The percentage of proliferating cells in each T-cell subset is quantified for each concentration of IOA-244. Statistical analysis, such as a two-way ANOVA, is used to determine the significance of any observed effects compared to the vehicle control.

In Vivo Efficacy in Syngeneic Mouse Models

Objective: To evaluate the anti-tumor activity of IOA-244, alone or in combination with other therapies, in immunocompetent mice.

Methodology:

-

Tumor Cell Implantation: A specific number of tumor cells (e.g., CT26 colorectal carcinoma cells) are subcutaneously injected into the flank of syngeneic mice (e.g., BALB/c).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle, IOA-244, anti-PD-1, IOA-244 + anti-PD-1).

-

Treatment Administration: IOA-244 is administered orally (e.g., 30 mg/kg, twice daily). Other treatments, such as anti-PD-1 antibodies, are typically administered via intraperitoneal injection.

-

Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

-

Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors and spleens may be harvested for further analysis.

-

Tumor Microenvironment Analysis (Optional): The harvested tumors can be dissociated into single-cell suspensions. The immune cell infiltrate (e.g., CD4+ T cells, CD8+ T cells, Tregs, myeloid-derived suppressor cells) is then analyzed by flow cytometry using a panel of fluorescently labeled antibodies.

-

Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to compare the tumor growth between the different groups. The composition of the tumor immune infiltrate is also compared between groups.

Visualization of Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway and IOA-244's Mechanism of Action

Caption: PI3K/AKT signaling and IOA-244's inhibitory effects.

Experimental Workflow for In Vivo Efficacy Assessment

Caption: In vivo efficacy assessment workflow for IOA-244.

References

- 1. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Roginolisib: A Deep Dive into Allosteric PI3Kδ Modulation for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Roginolisib (also known as IOA-244) is a first-in-class, orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3][4] Its unique non-ATP competitive mechanism of inhibition and high selectivity for the PI3Kδ isoform translate into a promising safety profile and a multi-faceted anti-cancer activity.[5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, impact on oncogenic signaling and the tumor microenvironment, and a summary of key preclinical and clinical findings. Detailed experimental protocols for seminal studies are provided to enable replication and further investigation by the scientific community.

Introduction: The Rationale for Targeting PI3Kδ

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110γ, and p110δ.

While PI3Kα and PI3Kβ are ubiquitously expressed, PI3Kδ is predominantly expressed in hematopoietic cells, playing a crucial role in the development, activation, and function of immune cells. Notably, PI3Kδ signaling is essential for the suppressive function of regulatory T cells (Tregs), which often infiltrate the tumor microenvironment and dampen the anti-tumor immune response. Furthermore, aberrant PI3Kδ expression and activity have been observed in various tumor cells, where it can directly promote cancer cell survival and proliferation.

First-generation PI3K inhibitors, many of which target multiple isoforms, have been hampered by significant toxicities, limiting their clinical utility. This has driven the development of highly selective inhibitors, with a particular focus on the delta isoform due to its restricted expression pattern, offering the potential for a wider therapeutic window. This compound emerges from this new generation of inhibitors, distinguished by its unique allosteric mechanism of action.

Mechanism of Action: Allosteric Modulation of PI3Kδ

Unlike conventional ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of the kinase domain, this compound is a non-ATP competitive, allosteric modulator. It exerts its inhibitory effect by binding to the C-terminal region of the p110δ catalytic subunit. This allosteric binding event induces a conformational change in the PI3Kδ enzyme, locking it in an inactive state. This distinct mechanism is thought to contribute to its high selectivity and favorable safety profile, avoiding off-target effects associated with broader kinase inhibition.

Data Presentation: Quantitative Analysis of this compound's Activity

Isoform Selectivity

The selectivity of this compound for PI3Kδ over other Class I PI3K isoforms is a cornerstone of its therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the four Class I PI3K isoforms, demonstrating its potent and selective inhibition of PI3Kδ.

| PI3K Isoform | This compound (IOA-244) IC50 (nM) |

| PI3Kα | >10,000 |

| PI3Kβ | 1,600 |

| PI3Kγ | 330 |

| PI3Kδ | 8 |

| Table 1: Comparative IC50 values of this compound against Class I PI3K isoforms. Data extracted from supplementary materials of Johnson et al., Cancer Research Communications, 2023. |

Cellular Activity

The in vitro efficacy of this compound has been demonstrated in various cancer cell lines. The table below presents a summary of its anti-proliferative and apoptosis-inducing activity in selected models.

| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |

| Ramos | Burkitt's Lymphoma | Proliferation | IC50 | 48 nM | Inhibition of B cell proliferation | |

| Ramos | Burkitt's Lymphoma | pAkt Inhibition (BCR-induced) | IC50 | 280 nM | Abolished pAkt signaling | |

| PXF698, PXF1752 | Malignant Pleural Mesothelioma | Apoptosis Assay | Time to apoptosis | 10 µM | Apoptosis detected at 48 hours | |

| Patient-derived CLL cells | Chronic Lymphocytic Leukemia | Co-culture with Venetoclax | Synergy | 0.625 to 5 µM | Strong synergistic cell killing | |

| Table 2: Summary of in vitro cellular activity of this compound. |

Clinical Efficacy

This compound has been evaluated in several clinical trials, most notably the DIONE-01 study (NCT04328844), in patients with advanced solid tumors and follicular lymphoma. The recommended Phase 2 dose (RP2D) has been established at 80 mg once daily.

| Cancer Type | Number of Patients | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) | Reference |

| Uveal Melanoma | 29 | This compound 80 mg QD | 3% Partial Response (PR) | 72% Stable Disease (SD) | 16 months | |

| Follicular Lymphoma (r/r) | 4 | This compound 80 mg QD | 50% Partial Response (PR) | - | Not Reached | |

| Table 3: Summary of clinical efficacy data for this compound from the DIONE-01 study. |

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway Inhibition

This compound's primary molecular effect is the inhibition of the PI3K/AKT/mTOR signaling cascade. By allosterically inhibiting PI3Kδ, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels at the cell membrane leads to decreased activation of downstream effectors such as AKT and mTOR, ultimately resulting in reduced cell proliferation and survival, and the induction of apoptosis.

Modulation of the Tumor Microenvironment

A key aspect of this compound's anti-cancer activity is its ability to remodel the tumor microenvironment. By selectively inhibiting PI3Kδ, which is highly expressed in immune cells, this compound can shift the balance from an immunosuppressive to an anti-tumor immune landscape. Specifically, it has been shown to reduce the number and function of immunosuppressive regulatory T cells (Tregs) while preserving or enhancing the activity of cytotoxic CD8+ T cells and Natural Killer (NK) cells.

Experimental Workflow: Co-culture Model

To investigate the interplay between this compound's direct anti-tumor effects and its immunomodulatory properties, co-culture models are employed. These systems typically involve the co-culturing of patient-derived tumor cells with autologous peripheral blood mononuclear cells (PBMCs), providing a more physiologically relevant in vitro model.

Experimental Protocols

Biochemical Assay for PI3K Isoform Selectivity (Kinase Glo® Assay)

This protocol outlines a method to determine the IC50 values of this compound against the four Class I PI3K isoforms.

-

Reagents and Materials:

-

Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes.

-

PIP2 substrate.

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

-

ATP.

-

This compound serial dilutions.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).

-

White, opaque 96-well plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the respective PI3K enzyme to each well.

-

Add the this compound dilutions to the wells.

-

Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a four-parameter logistic equation.

-

Cell-Based Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol describes a method to measure the induction of apoptosis in cancer cells following treatment with this compound.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., malignant pleural mesothelioma cell lines PXF698 or PXF1752).

-

Cell culture medium and supplements.

-

Caspase-Glo® 3/7 Assay Kit (Promega).

-

This compound stock solution.

-

White-walled 96-well plates suitable for luminescence measurements.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1-100 µM) for the desired duration (e.g., 48-72 hours). Include untreated and vehicle-treated controls.

-

Allow the plate to equilibrate to room temperature.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

-

Add the Caspase-Glo® 3/7 reagent to each well, ensuring equal volume to the culture medium.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Express the results as a fold-change in caspase-3/7 activity relative to the vehicle-treated control.

-

Flow Cytometry Analysis of Immune Cell Populations in Co-culture Models

This protocol provides a general framework for analyzing changes in T cell populations in a co-culture system treated with this compound.

-

Reagents and Materials:

-

Co-cultured tumor cells and PBMCs.

-

Fluorescently conjugated antibodies against human: CD3, CD4, CD8, CD25, FoxP3, Ki67, IFN-γ.

-

Fixation/Permeabilization buffers (e.g., for intracellular FoxP3 and cytokine staining).

-

Flow cytometer.

-

-

Procedure:

-

Harvest the cells from the co-culture system after treatment with this compound.

-

Perform surface staining by incubating the cells with a cocktail of antibodies against surface markers (CD3, CD4, CD8, CD25) in a suitable buffer (e.g., FACS buffer) on ice, protected from light.

-

Wash the cells to remove unbound antibodies.

-

For intracellular staining, fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.

-

Perform intracellular staining by incubating the permeabilized cells with antibodies against intracellular markers (FoxP3, Ki67, IFN-γ).

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software. The gating strategy should first identify lymphocytes, then single cells, followed by gating on CD3+ T cells. From the T cell population, CD4+ and CD8+ subsets are identified. Tregs can be identified as CD4+CD25+FoxP3+ cells. Activated CD8+ T cells can be identified by the expression of Ki67 and IFN-γ.

-

Conclusion

This compound represents a significant advancement in the field of PI3K-targeted cancer therapy. Its novel allosteric mechanism of action confers high selectivity for PI3Kδ, leading to a dual anti-cancer effect: direct inhibition of tumor cell growth and a favorable modulation of the tumor immune microenvironment. The robust preclinical data and promising early clinical results underscore the potential of this compound as a well-tolerated and effective therapeutic agent, both as a monotherapy and in combination with other anti-cancer treatments. The detailed methodologies provided herein are intended to facilitate further research into this promising molecule and accelerate its development for the benefit of patients with a variety of malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

Roginolisib: A Preclinical In-Depth Technical Guide for Solid Tumor Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for Roginolisib (also known as IOA-244), a first-in-class, orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ). The following sections detail the mechanism of action, in vitro and in vivo efficacy in solid tumor models, and the experimental protocols utilized in these key studies.

Core Mechanism of Action

This compound is a non-ATP-competitive inhibitor of PI3Kδ, a lipid kinase predominantly expressed in hematopoietic cells.[1][2] Its unique allosteric binding mechanism confers high selectivity and a favorable safety profile compared to first-generation ATP-competitive PI3Kδ inhibitors.[2][3] The anti-tumor activity of this compound is twofold:

-

Direct Tumor Cell Inhibition: In solid tumors with high PI3Kδ expression, this compound can directly inhibit the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation and survival.[4]

-

Immunomodulation of the Tumor Microenvironment: this compound selectively inhibits the proliferation and function of regulatory T cells (Tregs), a key immunosuppressive cell population in the tumor microenvironment. This action, while sparing cytotoxic CD8+ T cells, helps to break tumor-induced immune tolerance and enhance the anti-tumor immune response.

Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the inhibitory effect of this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound in solid tumor models.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| Ramos B cells | Burkitt's Lymphoma | p-AKT Inhibition | IC50 | 280 nM | |

| B cells | N/A | Proliferation | IC50 | 48 nM | |

| MDA-MB-231 | Breast Cancer | p-AKT Inhibition | Concentration-dependent inhibition | Not specified | |

| Hepatocellular Carcinoma Lines | Liver Cancer | Proliferation | Strong anti-proliferative activity | Not specified |

Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models

| Tumor Model | Cancer Type | Treatment | Key Findings | Reference |

| CT26 | Colorectal Cancer | This compound + anti-PD-1 | Sensitized tumors to anti-PD-1 treatment. | |

| Lewis Lung Carcinoma (LLC) | Lung Cancer | This compound + anti-PD-1 | Sensitized tumors to anti-PD-1 treatment. | |

| Pan-02 | Pancreatic Cancer | This compound + anti-PD-1 | Similar activity to CT26 and LLC models. | |

| Patient-Derived Melanoma | Melanoma | This compound | Effective inhibition of tumor growth in a T-cell deficient host. | |

| MDA-MB-231 Xenograft | Breast Cancer | This compound | Effective inhibition of tumor growth as a monotherapy. |

Table 3: Immunomodulatory Effects of this compound in the CT26 Tumor Model

| Immune Cell Population | Effect of this compound Treatment | Reference |

| Regulatory T cells (Tregs) | Marked decrease | |

| Myeloid-Derived Suppressor Cells (MDSCs) | Marked decrease | |

| Tumor-Associated Macrophages (TAMs) | Marked decrease | |

| Natural Killer (NK) cells | Concomitant increase | |

| CD8+ T cells : Treg ratio | Concomitant increase |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro p-AKT Inhibition Assay

-

Cell Lines: MDA-MB-231 (breast cancer) or Ramos B cells.

-

Treatment: Cells were treated with increasing concentrations of this compound for a specified period (e.g., 1 hour for Ramos B cells).

-

Analysis: Following treatment, cells were lysed, and protein extracts were subjected to Western blotting. Levels of phosphorylated AKT (p-AKT) and total AKT were detected using specific antibodies.

-

Endpoint: The concentration-dependent inhibition of p-AKT was determined, and IC50 values were calculated where applicable.

In Vivo Syngeneic Mouse Model Studies

-

Animal Models: BALB/c mice were used for the CT26 colorectal cancer model.

-

Tumor Implantation: A suspension of CT26 tumor cells (e.g., 1 x 10^6 cells) was injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally, typically on a daily schedule. For combination studies, an anti-PD-1 or anti-PD-L1 antibody was administered, for example, intraperitoneally.

-

Tumor Growth Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study, tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated. For immunophenotyping, tumors were dissociated into single-cell suspensions and analyzed by flow cytometry for various immune cell populations.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.

Conclusion

The preclinical data for this compound strongly support its potential as a novel therapeutic agent for solid tumors. Its dual mechanism of directly targeting tumor cells and modulating the immune microenvironment provides a strong rationale for its ongoing clinical development, both as a monotherapy and in combination with immune checkpoint inhibitors. The favorable safety profile observed in preclinical studies further enhances its therapeutic potential.

References

The Impact of IOA-244 on the Tumor Immune Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key challenge is the presence of immunosuppressive cell populations, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which dampen the anti-tumor immune response. IOA-244, a first-in-class, non-ATP-competitive, and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), has emerged as a promising agent that remodels the TME to favor anti-tumor immunity.[1][2][3][4][5] This technical guide provides an in-depth overview of the mechanism of action of IOA-244, its effects on the immune microenvironment, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Selective PI3Kδ Inhibition

IOA-244's unique non-ATP-competitive binding mode to PI3Kδ confers high selectivity and a favorable safety profile compared to traditional ATP-competitive inhibitors. The PI3Kδ isoform is predominantly expressed in leukocytes and plays a crucial role in the proliferation, differentiation, and function of various immune cells. By selectively inhibiting PI3Kδ, IOA-244 disrupts the signaling pathways that are essential for the survival and immunosuppressive function of Tregs, while having minimal impact on the activity of cytotoxic CD8+ T cells.

Remodeling the Tumor Immune Microenvironment

Preclinical studies have demonstrated that IOA-244 significantly alters the composition of the TME, shifting the balance from an immunosuppressive to an immune-active state. This is achieved through several key mechanisms:

-

Inhibition of Regulatory T Cell (Treg) Proliferation: IOA-244 potently and selectively inhibits the proliferation of Tregs, a critical immunosuppressive cell population within the TME.

-

Reduction of Myeloid-Derived Suppressor Cells (MDSCs): Treatment with IOA-244 leads to a decrease in the frequency of both monocytic and granulocytic MDSCs within the tumor.

-

Enhanced Infiltration of Effector Cells: By reducing the presence of immunosuppressive cells, IOA-244 facilitates the infiltration of anti-tumor immune cells, including CD8+ cytotoxic T lymphocytes and Natural Killer (NK) cells, into the tumor.

-

Promotion of a CD8+ T Cell Memory Phenotype: IOA-244 promotes the differentiation of CD8+ T cells into long-lived, memory-like cells, which are crucial for durable anti-tumor responses.

-

Synergy with Immune Checkpoint Blockade: IOA-244 has been shown to sensitize tumors to anti-PD-1/PD-L1 therapy in various syngeneic mouse models, including colorectal, lung, pancreatic, and lymphoma models.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the effects of IOA-244 on the immune microenvironment.

Table 1: In Vitro Effects of IOA-244 on Human T Cell Subsets

| Cell Type | Parameter | IOA-244 Concentration | Effect |

| Regulatory T cells (Tregs) | Proliferation | Dose-dependent | Significant inhibition |

| Conventional CD4+ T cells | Proliferation | Various | Limited effect |

| CD8+ T cells | Proliferation | Various | No significant effect |

| CD8+ T cells | Differentiation | Various | Increased percentage of stem-cell memory (Tscm) and central memory (Tcm) subsets |

| CD8+ T cells | Differentiation | Various | Increased percentage of long-lived memory CD8+ T cells (CD127+CD62L+) |

Data synthesized from in vitro studies on human peripheral blood T cells.

Table 2: In Vivo Effects of IOA-244 on Tumor-Infiltrating Immune Cells in the CT26 Colorectal Cancer Model

| Immune Cell Population | Vehicle Control (% of CD45+ cells) | IOA-244 Treatment (% of CD45+ cells) | Fold Change |

| CD8+ T cells | ~10% | ~20% | ~2.0x increase |

| CD4+ T cells | ~15% | ~10% | ~0.7x decrease |

| Monocytic MDSCs (mMDSC) | ~8% | ~4% | ~0.5x decrease |

| Granulocytic MDSCs (gMDSC) | ~25% | ~15% | ~0.6x decrease |

Approximate values derived from graphical representations in preclinical studies.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of IOA-244's impact on the immune microenvironment.

In Vitro T Cell Proliferation and Differentiation Assay

Objective: To assess the effect of IOA-244 on the proliferation and differentiation of human T cell subsets.

Methodology:

-

T Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD4+ and CD8+ T cells are subsequently purified using magnetic-activated cell sorting (MACS). Tregs (CD4+CD25+CD127-) are further isolated from the CD4+ population.

-

Cell Staining: T cells are labeled with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE) or eFluor 450, according to the manufacturer's instructions.

-

Cell Culture and Treatment: Labeled T cells are cultured in complete RPMI-1640 medium and stimulated with anti-CD3/CD28 antibodies to induce proliferation. IOA-244 is added at various concentrations.

-

Flow Cytometry Analysis: After a defined incubation period (e.g., 5 days), cells are harvested and stained with a panel of fluorescently labeled antibodies to identify different T cell subsets and memory markers (e.g., CD4, CD8, FOXP3, CD25, CD127, CD45RO, CD62L, CD127).

-

Data Analysis: The proliferation of each T cell subset is assessed by the dilution of the proliferation tracking dye using flow cytometry. The differentiation into memory subsets is determined by the expression of memory markers.

In Vivo Syngeneic Tumor Model Studies

Objective: To evaluate the in vivo efficacy of IOA-244 alone and in combination with anti-PD-1/PD-L1 antibodies and to analyze its effect on the tumor immune microenvironment.

Methodology:

-

Animal Models: BALB/c or C57BL/6 mice are used for the implantation of syngeneic tumor cell lines such as CT26 (colorectal), Lewis Lung Carcinoma (LLC), Pan02 (pancreatic), and A20 (lymphoma).

-

Tumor Implantation: A defined number of tumor cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, IOA-244 (administered orally), anti-PD-1/PD-L1 antibody (administered intraperitoneally), or a combination of IOA-244 and anti-PD-1/PD-L1.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Analysis of Tumor-Infiltrating Lymphocytes (TILs): At the end of the study, tumors are excised and processed into single-cell suspensions. The cells are then stained with a comprehensive panel of antibodies to identify various immune cell populations (e.g., CD45, CD3, CD4, CD8, FOXP3, Gr-1, CD11b, NK1.1) by flow cytometry.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: IOA-244 inhibits PI3Kδ, blocking downstream AKT/mTOR signaling in Tregs.

Caption: Workflow for preclinical evaluation of IOA-244 in syngeneic tumor models.

Conclusion

IOA-244 represents a novel and promising immunotherapeutic agent that acts by selectively inhibiting PI3Kδ, leading to a profound remodeling of the tumor immune microenvironment. Its ability to specifically target and reduce immunosuppressive cell populations while promoting the infiltration and memory of effector T cells provides a strong rationale for its continued development, both as a monotherapy and in combination with other immunotherapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of IOA-244.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

Roginolisib's Impact on Regulatory T Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roginolisib (IOA-244) is a novel, orally available, allosteric and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This targeted mechanism of action positions this compound as a promising immunomodulatory agent in oncology. A key aspect of its anti-tumor activity lies in its profound effect on regulatory T cells (Tregs), a subpopulation of T cells that potently suppresses anti-tumor immunity. This technical guide provides an in-depth analysis of the preclinical and clinical data on the effects of this compound on Treg biology, including quantitative data on its impact on Treg proliferation, phenotype, and function. Detailed experimental protocols and visualizations of the underlying signaling pathways are also presented to facilitate further research and development in this area.

Introduction to this compound and its Target: PI3Kδ in Regulatory T Cells

Regulatory T cells, characterized by the expression of the transcription factor FOXP3, are critical for maintaining immune homeostasis and preventing autoimmunity. However, in the tumor microenvironment, an abundance of Tregs can dampen the host's anti-cancer immune response, thereby promoting tumor growth and limiting the efficacy of immunotherapies.[1]

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of T cell differentiation and function. Notably, the delta isoform of PI3K (PI3Kδ) is preferentially expressed in hematopoietic cells and plays a non-redundant role in the proliferation, survival, and suppressive function of Tregs.[1] By selectively inhibiting PI3Kδ, this compound aims to disrupt these processes, thereby reducing Treg-mediated immunosuppression and enhancing anti-tumor immunity.

Quantitative Effects of this compound on Regulatory T Cells

Preclinical and clinical studies have demonstrated this compound's ability to modulate Treg populations and function. The following tables summarize the key quantitative findings from these investigations.

Table 1: In Vitro Effects of this compound on Human Regulatory T Cell Proliferation

| This compound Concentration | Treg Proliferation (% of Control) | Statistical Significance |

| 0 nM (Control) | 100% | - |

| 78 nM | ~80% | * |

| 156 nM | ~70% | ** |

| 312 nM | ~50% | |

| 625 nM | ~30% | |

| 1250 nM | ~20% | |

| 2500 nM | ~15% | |

| 5000 nM | ~10% | *** |

*p < 0.05, **p < 0.01, ***p < 0.001. Data adapted from a study on the dose-dependent inhibition of Treg proliferation by IOA-244.[2]

Table 2: In Vitro Effects of this compound on Human Regulatory T Cell Phenotype

| This compound Concentration | FOXP3 Mean Fluorescence Intensity (MFI) | Effect |

| 5 µM | Significantly Reduced | Inhibition of FOXP3 expression |

Data from a study comparing this compound to Idelalisib.[3]

Table 3: Clinical Observations of this compound's Effect on Circulating Regulatory T Cells

| Clinical Trial Identifier | Cancer Type | Method of Analysis | Observed Effect on Tregs |

| NCT04328844 | Solid Tumors and Follicular Lymphoma | Mass Cytometry (CyTOF) | Reduction in circulating Tregs across dose cohorts.[1] |

| NCT06879717 | Metastatic Non-Small Cell Lung Cancer | Not yet reported | A primary objective is to compare the proportion of patients with a reduction in Treg cells. |

Signaling Pathway Analysis: this compound's Mechanism of Action in Tregs

This compound's primary mechanism of action is the selective inhibition of PI3Kδ. This intervention disrupts the downstream signaling cascade that is essential for Treg function and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on regulatory T cells.

In Vitro Treg Proliferation and Phenotyping Assay

This protocol is designed to assess the dose-dependent effect of this compound on the proliferation and phenotype of human Tregs.

Methodology:

-

Treg Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. CD4+ T cells are enriched using a negative selection kit, followed by positive selection of CD25+ cells. Tregs are identified and sorted as CD4+CD25+CD127low/- cells using a fluorescence-activated cell sorter (FACS).

-

Cell Labeling: Isolated Tregs are labeled with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

-

Cell Culture: Labeled Tregs are cultured in 96-well round-bottom plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide stimulatory signals. This compound is added at a range of concentrations (e.g., 0-5000 nM).

-

Incubation: Cells are incubated for 4-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry: After incubation, cells are harvested and stained for surface and intracellular markers. A typical antibody panel includes:

-

CD4 (e.g., APC-H7)

-

CD25 (e.g., PE-Cy7)

-

FOXP3 (e.g., Alexa Fluor 647) - requires intracellular staining

-

CTLA-4 (e.g., PE) - requires intracellular staining

-

ICOS (e.g., PerCP-eFluor 710)

-

-

Data Analysis: Data is acquired on a flow cytometer. Proliferation is assessed by the dilution of the CFSE dye. The expression levels of phenotypic markers are quantified by the Mean Fluorescence Intensity (MFI).

In Vitro Treg Suppression Assay

This assay evaluates the functional capacity of this compound-treated Tregs to suppress the proliferation of conventional T cells (Tconv).

Methodology:

-

Cell Isolation: Tregs (CD4+CD25+CD127low/-) and Tconvs (CD4+CD25-) are isolated from human PBMCs as described in section 4.1.

-

Treg Treatment: Tregs are pre-treated with a specific concentration of this compound or vehicle control for a defined period (e.g., 24-48 hours).

-

Tconv Labeling: Tconvs are labeled with a proliferation dye (e.g., CFSE).

-

Co-culture: Pre-treated Tregs and labeled Tconvs are co-cultured at different ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv) in the presence of anti-CD3/CD28 stimulation.

-

Incubation and Analysis: The co-culture is incubated for 4-5 days, after which the proliferation of Tconvs is assessed by flow cytometry based on CFSE dilution.

Mass Cytometry (CyTOF) for Immune Cell Profiling in Clinical Samples

Mass cytometry allows for high-dimensional single-cell analysis of immune cell populations in peripheral blood from patients treated with this compound.

Methodology:

-

Sample Preparation: Patient peripheral blood mononuclear cells (PBMCs) are isolated and cryopreserved.

-

Antibody Panel: A comprehensive panel of metal-conjugated antibodies is used to identify a wide range of immune cell subsets, with a focus on T cell populations. A representative panel for Treg analysis would include:

-

Lineage Markers: CD45, CD3, CD4, CD8, CD19, CD14, CD56

-

Treg Markers: CD25, FOXP3, CD127

-

Activation/Exhaustion Markers: ICOS, CTLA-4, PD-1, Ki-67, GITR

-

-

Staining and Data Acquisition: PBMCs are thawed, stained with the antibody cocktail, and data is acquired on a CyTOF instrument.

-

Data Analysis: High-dimensional data is analyzed using algorithms such as viSNE or UMAP to identify and quantify changes in Treg populations and their phenotypic markers in response to this compound treatment.

Logical Relationships and Clinical Implications

The preclinical and clinical data converge to support a clear logical framework for the action of this compound on Tregs and its therapeutic potential.

The selective inhibition of PI3Kδ by this compound leads to a direct reduction in Treg proliferation and a decrease in the expression of the key lineage-defining transcription factor, FOXP3. This culminates in impaired Treg suppressive function. In the context of the tumor microenvironment, this translates to a reduction in the overall immunosuppressive barrier, allowing for a more robust anti-tumor immune response driven by effector T cells. This provides a strong rationale for the continued clinical development of this compound as a monotherapy and in combination with other immunotherapies.

Conclusion

This compound has demonstrated a clear and potent effect on regulatory T cells, a key component of the immunosuppressive tumor microenvironment. Through the selective inhibition of PI3Kδ, this compound effectively curtails Treg proliferation and function. The quantitative data from in vitro studies, supported by clinical observations of reduced circulating Tregs, underscore the potential of this agent to modulate the immune landscape in favor of anti-tumor activity. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound in oncology.

References

Preclinical Evaluation of Roginolisib: A PI3Kδ Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Roginolisib (IOA-244) is an orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ) that has demonstrated promising preclinical activity in a range of hematological malignancies.[1][2][3] As a highly selective inhibitor, this compound targets the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancers and plays a crucial role in cell growth, proliferation, and survival.[4][5] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.

Mechanism of Action

This compound is a non-ATP competitive inhibitor that binds to a unique allosteric site on the PI3Kδ enzyme. This distinct binding mode is thought to contribute to its high selectivity and favorable safety profile compared to other PI3K inhibitors. By inhibiting PI3Kδ, this compound effectively blocks the phosphorylation of PIP2 to PIP3, a critical step in the activation of the downstream AKT and mTOR signaling pathways. The inactivation of this pathway ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Furthermore, preclinical studies have revealed that this compound's mechanism extends to the modulation of key apoptotic proteins. Specifically, it has been shown to downregulate the anti-apoptotic protein MCL1 and upregulate the pro-apoptotic protein BIM, mediated through the activation of FOXO1. This dual effect on key survival pathways underscores its potential as a potent anti-cancer agent.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been evaluated both as a single agent and in combination with other targeted therapies across various hematological cancer models. The following tables summarize the key quantitative findings.

| Cell Line / Model | Cancer Type | Assay | IC50 (Single Agent) | Citation |

| Ramos B cells | Burkitt's Lymphoma | pAkt Inhibition | 280 nM | |

| B cell proliferation | General | Proliferation | 48 nM | |

| Myelofibrosis CD34+ cells (CFU-GM) | Myelofibrosis | Colony Formation | 0.79 ± 0.38 µM | |

| Myelofibrosis CD34+ cells (BFU-E) | Myelofibrosis | Colony Formation | 2.12 ± 0.03 µM |

Table 1: Single-Agent Activity of this compound

Preclinical evidence strongly supports the synergistic potential of this compound with the BCL2 inhibitor, venetoclax. This combination has demonstrated enhanced cancer cell killing in a variety of lymphoma cell lines and in patient-derived Chronic Lymphocytic Leukemia (CLL) cells.

| Cell Line | Cancer Type | Combination Index (CI) with Venetoclax | Citation |

| HH | Cutaneous T-cell Lymphoma | 0.003 | |

| GRANTA-519 | Mantle Cell Lymphoma | 0.81 - 0.05 | |

| JVM2 | Mantle Cell Lymphoma | 0.81 - 0.05 | |

| FARAGE | Diffuse Large B-cell Lymphoma | 0.81 - 0.05 | |

| TMD8 | Diffuse Large B-cell Lymphoma | 0.81 - 0.05 | |

| MEC1 | Chronic Lymphocytic Leukemia | 0.81 - 0.05 | |

| MJ | Cutaneous T-cell Lymphoma | 0.81 - 0.05 | |

| YT | NK/T-cell Lymphoma | 0.81 - 0.05 |

Table 2: Synergistic Activity of this compound with Venetoclax (A Combination Index < 1 indicates synergy)

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Plating: Seed hematological cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.

-

Drug Treatment: Treat the cells with varying concentrations of this compound for 24 to 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified duration.

-

Cell Harvesting and Washing: Harvest the cells and wash them twice with cold 1X PBS, followed by one wash with 1X Binding Buffer.

-

Annexin V Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension and incubate for 10-15 minutes at room temperature in the dark.

-

Propidium Iodide Staining: Add 5 µL of Propidium Iodide (PI) staining solution and incubate for 5-15 minutes on ice or at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

In Vivo Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunodeficient mice are used to evaluate the in vivo efficacy of this compound.

-

Cell Implantation: Subcutaneously or intravenously inject hematological malignancy cells (e.g., 5-10 x 10^6 cells) into immunodeficient mice (e.g., NSG mice).

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or by monitoring for signs of disease progression (for disseminated models).

-

Drug Administration: Once tumors are established or disease is evident, randomize the mice into treatment and control groups. Administer this compound orally at the predetermined dose and schedule.

-

Efficacy Evaluation: Measure tumor volume or monitor survival as the primary efficacy endpoints. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

Caption: this compound inhibits PI3Kδ, leading to apoptosis.

Caption: Workflow for preclinical evaluation of this compound.

References

- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. vipartners.ch [vipartners.ch]

- 4. Progress in construction of mouse models to investigate the pathogenesis and immune therapy of human hematological malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

Roginolisib: A Deep Dive into a Non-ATP Competitive PI3Kδ Inhibitor

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Roginolisib (IOA-244), a first-in-class, orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ). Unlike traditional ATP-competitive inhibitors, this compound employs a unique mechanism of action that contributes to its high selectivity and favorable safety profile, making it a promising candidate in the landscape of cancer therapeutics. This document collates preclinical and clinical data, details experimental methodologies, and visualizes key pathways and processes.

Core Concepts: Mechanism of Action and Allosteric Modulation

This compound is a highly selective inhibitor of PI3Kδ, a lipid kinase predominantly expressed in hematopoietic cells and playing a crucial role in B-cell signaling and immune regulation.[1] Dysregulation of the PI3Kδ pathway is implicated in various hematological malignancies and solid tumors.[2][3]

What sets this compound apart is its non-ATP competitive mode of inhibition.[2][3] It functions as an allosteric modulator , binding to a site distinct from the ATP-binding pocket. Specifically, evidence suggests that this compound binds to the C-terminus of the p110δ catalytic subunit. This interaction induces a conformational change in the enzyme, rendering it inactive. This mechanism avoids direct competition with the high intracellular concentrations of ATP, potentially leading to a more sustained and targeted inhibition.

The allosteric nature of this compound's binding is a key contributor to its remarkable selectivity for the δ isoform over other Class I PI3K isoforms (α, β, and γ). This high selectivity is thought to underlie its improved tolerability profile compared to earlier generations of pan-PI3K or less selective PI3Kδ inhibitors, which have been associated with significant off-target toxicities.

Quantitative Data: Potency and Selectivity

The following tables summarize the key quantitative data for this compound from various in vitro studies.

| Parameter | Value | Assay/Cell Line | Reference |

| IC50 (PI3Kδ) | 145 nM | Kinase Assay | |

| IC50 (pAkt in Ramos B cells) | 280 nM | BCR-induced pAkt | |

| IC50 (B cell proliferation) | 48 nM | Ramos B cells |

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound's mechanism of action and efficacy.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PI3Kδ.

-

Methodology:

-

Recombinant human PI3Kδ enzyme is incubated with this compound at varying concentrations.

-

The kinase reaction is initiated by the addition of a lipid substrate (e.g., PIP2) and ATP.

-

The production of the phosphorylated product (e.g., PIP3) is measured using a detection reagent that generates a luminescent or fluorescent signal.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Phospho-Akt Assay

-

Objective: To assess the ability of this compound to inhibit PI3Kδ signaling in a cellular context.

-

Methodology:

-

Ramos B cells, a human Burkitt's lymphoma cell line with constitutive PI3Kδ signaling, are treated with a range of this compound concentrations.

-

The cells are stimulated with an activator of the B-cell receptor (BCR) pathway (e.g., anti-IgM) to induce robust PI3Kδ signaling.

-

Following treatment and stimulation, cells are lysed, and the levels of phosphorylated Akt (pAkt), a downstream effector of PI3K, are measured by Western blot or a quantitative immunoassay (e.g., ELISA).

-

The IC50 for pAkt inhibition is determined from the dose-response curve.

-

B-Cell Proliferation Assay

-

Objective: To evaluate the effect of this compound on the proliferation of B-cell lymphoma cells.

-

Methodology:

-

Ramos B cells are seeded in microplates and treated with serial dilutions of this compound.

-

The cells are incubated for a defined period (e.g., 72 hours) to allow for proliferation.

-

Cell viability and proliferation are assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).

-

The IC50 for the inhibition of B-cell proliferation is calculated from the resulting dose-response curve.

-

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key concepts related to this compound's mechanism of action.

Caption: Simplified PI3Kδ signaling cascade.

Caption: Allosteric inhibition by this compound.

Caption: Workflow for confirming non-ATP competition.

Clinical Development and Future Directions

This compound is currently being evaluated in multiple clinical trials for a range of malignancies, including uveal melanoma, non-small cell lung cancer, myelofibrosis, and chronic lymphocytic leukemia. The favorable safety profile observed in early clinical studies, with a low incidence of severe toxicities, supports its potential for long-term administration and combination with other anti-cancer agents.

The unique, non-ATP competitive, allosteric mechanism of this compound represents a significant advancement in the field of PI3Kδ inhibition. Its high selectivity and promising clinical data suggest that it could become a valuable therapeutic option for patients with a variety of cancers, particularly those driven by dysregulated PI3Kδ signaling. Further research will continue to elucidate its full therapeutic potential and its role in the evolving landscape of precision oncology.

References

Roginolisib: A Technical Deep Dive into the Discovery and Development of a First-in-Class Allosteric PI3Kδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roginolisib (IOA-244) is a first-in-class, orally bioavailable, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) currently under clinical investigation for the treatment of various solid and hematological malignancies. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. It details the compound's unique mechanism of action, its journey from a focused kinase inhibitor screening program to its current status in clinical trials, and the experimental methodologies that have been pivotal in its characterization. Quantitative data from key studies are presented in structured tables, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this novel therapeutic agent.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of immune cells. Its overexpression and aberrant activation are implicated in the pathogenesis of various cancers, not only by promoting cancer cell proliferation directly but also by fostering an immunosuppressive tumor microenvironment.

This compound emerges as a highly selective, non-ATP-competitive inhibitor of PI3Kδ.[1] Its unique allosteric mechanism of action confers a distinct pharmacological profile, potentially offering an improved safety and tolerability profile compared to earlier generations of ATP-competitive PI3Kδ inhibitors.[2] This document will explore the scientific foundation and developmental trajectory of this compound.

Discovery and Medicinal Chemistry

The journey of this compound began at Merck Serono, where it was identified through a focused kinase inhibitor screen of 60,000 compounds.[3] Following its initial discovery, the compound, then known as MSC2360844, underwent an optimization process to enhance its potency, selectivity, and pharmacokinetic properties. iOnctura, a clinical-stage biopharmaceutical company, is now leading the clinical development of this compound.[4]

While the specific chemical synthesis of this compound is not publicly detailed, it is known to be a pyrazole-containing small molecule. The general synthesis of pyrazole-containing PI3K inhibitors often involves multi-step reactions, including the formation of a pyrazole core followed by the addition of various substituents to achieve desired pharmacological properties.

Mechanism of Action

This compound is a potent and selective inhibitor of PI3Kδ with a unique, non-ATP-competitive, allosteric mechanism of action.[1] Unlike traditional kinase inhibitors that compete with ATP for binding to the active site, this compound binds to a distinct site on the PI3Kδ enzyme. This allosteric modulation stabilizes the enzyme in an inactive conformation, preventing the phosphorylation of its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The inhibition of PIP3 production leads to the downstream inactivation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.

A key feature of this compound's mechanism is its profound impact on the tumor microenvironment. It has been shown to selectively inhibit the proliferation of regulatory T cells (Tregs), a subset of T cells that suppress the anti-tumor immune response. By reducing the number and function of Tregs, this compound can enhance the activity of cytotoxic T cells and natural killer (NK) cells, thereby promoting an anti-tumor immune response.

Preclinical Development

In Vitro Studies

This compound has demonstrated potent and selective inhibition of PI3Kδ in various in vitro assays.

| Parameter | Value | Cell Line/Assay Condition |

| PI3Kδ IC50 | 19 nM | Biochemical Assay |

| PI3Kβ IC50 | 0.43 µM | Biochemical Assay |

| Vps34 IC50 | 9 µM | Biochemical Assay |

| PI3Kα IC50 | 10.1 µM | Biochemical Assay |

| SU-DHL-6 GI50 | 0.24 µM | Cell Proliferation Assay |

| BCR-induced pAkt IC50 | 280 nM | Ramos B cells |

| B cell proliferation IC50 | 48 nM | Cellular Assay |

| Table 1: In Vitro Activity of this compound. |

These data highlight the high selectivity of this compound for PI3Kδ over other PI3K isoforms and its potent anti-proliferative effects in cancer cell lines dependent on PI3Kδ signaling.

In Vivo Studies

The anti-tumor efficacy of this compound has been evaluated in several syngeneic mouse models. In the CT26 colorectal carcinoma model, this compound in combination with an anti-PD-1 antibody demonstrated significant tumor growth inhibition. This effect was associated with a remodeling of the tumor microenvironment, characterized by a decrease in immunosuppressive cells like Tregs and myeloid-derived suppressor cells (MDSCs), and an increase in cytotoxic CD8+ T cells and NK cells. Similar anti-tumor activity and immune modulation were observed in Lewis lung carcinoma, Pan-02 pancreatic, and A20 lymphoma models.

Clinical Development

This compound is currently being evaluated in the multi-part DIONE-01 clinical trial (NCT04328844) in patients with advanced solid and hematological malignancies.

DIONE-01 Trial Design

The DIONE-01 study is a Phase 1/2, open-label, dose-escalation and cohort-expansion trial. Part A of the study evaluated the safety, tolerability, and pharmacokinetics of this compound at doses of 10, 20, 40, and 80 mg once daily. Part B is an expansion phase at the recommended Phase 2 dose (RP2D) in specific cancer cohorts, including uveal melanoma and follicular lymphoma.

Clinical Efficacy

In the DIONE-01 study, this compound has shown promising anti-tumor activity, particularly in patients with uveal melanoma and follicular lymphoma.

| Indication | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) |

| Uveal Melanoma | 29 | 3% (1 PR) | 75% (1 PR + 21 SD) | 16 months |

| Follicular Lymphoma | 8 | 50% (4 PR) | - | Not Reported |

| Table 2: Clinical Efficacy of this compound in the DIONE-01 Trial. |

For patients with uveal melanoma, the median overall survival of 16 months is a significant improvement compared to historical controls.

Safety and Tolerability

This compound has been generally well-tolerated in the DIONE-01 trial. Treatment-related adverse events have been mostly mild to moderate in severity. Importantly, the toxicities commonly associated with other PI3K inhibitors, such as severe diarrhea, colitis, and pneumonitis, have been infrequent with this compound. In the DIONE-01 study, less than 7% of patients experienced Grade 3/4 treatment-emergent adverse events considered related to the drug.

Experimental Protocols

PI3Kδ Inhibition Assay (General Protocol)

A general protocol for assessing PI3Kδ inhibition involves a luminescent kinase assay that measures the amount of ADP produced from the kinase reaction.

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA) and a lipid substrate (e.g., PIP2).

-

Enzyme and Inhibitor Preparation: Dilute the PI3Kδ enzyme in the reaction buffer/lipid substrate mixture. Prepare serial dilutions of this compound.

-

Kinase Reaction: In a 384-well plate, add the inhibitor or vehicle, followed by the enzyme/lipid mixture. Initiate the reaction by adding ATP.

-

ADP Detection: After a defined incubation period, add an ADP detection reagent (e.g., ADP-Glo™) that converts ADP to ATP, which is then used in a luciferase reaction to produce light.

-

Data Analysis: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Regulatory T Cell Analysis by Flow Cytometry (General Protocol)

Analyzing the frequency of Tregs in tumor samples or peripheral blood is crucial for evaluating the immunomodulatory effects of this compound.

-

Sample Preparation: Prepare single-cell suspensions from tumor tissue by enzymatic digestion or from peripheral blood by density gradient centrifugation.

-

Surface Staining: Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers, including CD3, CD4, CD25, and CD127.

-

Fixation and Permeabilization: Fix and permeabilize the cells using a specialized buffer set to allow for intracellular staining.

-

Intracellular Staining: Stain the cells with an antibody against the transcription factor FoxP3, a key marker for Tregs.

-

Data Acquisition: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software. Gate on CD3+ and CD4+ T cells, and then identify the Treg population as CD25high CD127low/- FoxP3+.

CT26 Syngeneic Mouse Model (General Protocol)

-

Cell Culture: Culture CT26 colon carcinoma cells in appropriate media.

-

Tumor Implantation: Subcutaneously inject a suspension of CT26 cells (e.g., 1 x 106 cells) into the flank of immunocompetent BALB/c mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment: Once tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle, this compound, anti-PD-1 antibody, combination). Administer treatments according to the planned schedule and route.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

Conclusion

This compound represents a promising new therapeutic agent in oncology with a unique allosteric mechanism of action that targets the PI3Kδ enzyme. Its ability to not only directly inhibit cancer cell proliferation but also to modulate the tumor microenvironment by reducing immunosuppressive Treg cells provides a dual mechanism for its anti-tumor activity. The clinical data from the DIONE-01 trial are encouraging, demonstrating a favorable safety profile and promising efficacy in heavily pretreated patient populations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in a broader range of cancers, both as a monotherapy and in combination with other anti-cancer agents. The in-depth technical understanding of its discovery, mechanism, and development provided in this guide serves as a valuable resource for the scientific community dedicated to advancing cancer therapy.

References

- 1. A Phase 1/2, open label, study of this compound (IOA-244), an orally bioavailable, selective PI3Ka inhibitor in patients with refractory/relapsed Chronic Lymphocytic Leukemia (CLL) in combination with venetoclax and rituximab | Dana-Farber Cancer Institute [dana-farber.org]

- 2. wp-ionctura-2024.s3.eu-west-2.amazonaws.com [wp-ionctura-2024.s3.eu-west-2.amazonaws.com]

- 3. drughunter.com [drughunter.com]

- 4. biospace.com [biospace.com]

In Vitro Characterization of IOA-244: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IOA-244 is a first-in-class, potent, and highly selective, non-ATP-competitive inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This document provides a comprehensive overview of the in vitro characterization of IOA-244, detailing its mechanism of action, enzymatic and cell-based activity, and selectivity profile. The information presented is intended to serve as a technical guide for researchers and drug development professionals interested in the preclinical properties of this novel therapeutic agent.

Mechanism of Action

IOA-244, also known as MSC2360844, is a novel small molecule inhibitor that uniquely targets the delta isoform of PI3K. Unlike many other kinase inhibitors that compete with ATP for binding to the enzyme's active site, IOA-244 exhibits a non-ATP-competitive mechanism of inhibition. This distinct mechanism may contribute to its high selectivity and potentially different pharmacological profile compared to ATP-competitive inhibitors.

The primary molecular target of IOA-244 is the p110δ catalytic subunit of PI3K. Inhibition of PI3Kδ by IOA-244 blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to the downstream inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell survival, proliferation, and differentiation, particularly in hematopoietic cells.

Quantitative Data Summary

The in vitro potency and selectivity of IOA-244 have been evaluated through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Enzymatic and Cell-Based Potency of IOA-244

| Assay Type | Target/Cell Line | Endpoint | IC50 Value | Reference |

| Enzymatic Assay | PI3Kδ | Inhibition | 145 nM | |

| B Cell Proliferation | B cells | Inhibition | 48 nM | |

| BCR-induced pAKT | Ramos B cells | Inhibition | 280 nM |